molecular formula C20H19NO4S2 B299522 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide

5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide

Cat. No. B299522
M. Wt: 401.5 g/mol
InChI Key: MFDDBQMTPPONPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that targets Rho family of GTPases. Rho GTPases are key regulators of cellular signaling pathways that control cell migration, proliferation, and survival. EHT 1864 has been shown to inhibit the activity of Rho GTPases and has potential applications in cancer research and drug development.

Mechanism of Action

5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 inhibits the activity of Rho GTPases by binding to their switch regions and preventing the exchange of GDP for GTP. This results in the inhibition of downstream signaling pathways that control cell migration, proliferation, and survival. The inhibition of Rho GTPases by 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 has been shown to induce apoptosis in cancer cells and suppress tumor growth and metastasis.
Biochemical and Physiological Effects:
5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 has been shown to have several biochemical and physiological effects. In addition to inhibiting the activity of Rho GTPases, 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 has been shown to induce the expression of pro-apoptotic proteins and downregulate the expression of anti-apoptotic proteins. 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.

Advantages and Limitations for Lab Experiments

5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in scientific research and has a well-established mechanism of action. However, 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 also has some limitations. It has low solubility in water and requires the use of organic solvents for experimentation. It can also have off-target effects on other signaling pathways, making it important to use appropriate controls in experiments.

Future Directions

There are several future directions for the research and development of 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864. One potential direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Another direction is the development of 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 analogs that have improved selectivity and potency for Rho GTPases. 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 also has potential applications in other areas of research, such as neurodegenerative diseases and cardiovascular diseases, and further studies are needed to explore its potential in these areas.

Synthesis Methods

5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 can be synthesized using a multi-step synthetic route that involves the reaction of 4-(2-thienylcarbonyl)benzenesulfonyl chloride with 2-amino-5-ethyl-1-methoxybenzene followed by purification and isolation of the target compound. The synthesis of 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 has been described in detail in several research articles.

Scientific Research Applications

5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 has been extensively studied in scientific research for its potential applications in cancer research and drug development. The inhibition of Rho GTPases by 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 has been shown to block the migration and invasion of cancer cells, leading to the suppression of tumor growth and metastasis. 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

Product Name

5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide

Molecular Formula

C20H19NO4S2

Molecular Weight

401.5 g/mol

IUPAC Name

5-ethyl-2-methoxy-N-[4-(thiophene-2-carbonyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C20H19NO4S2/c1-3-14-6-11-17(25-2)19(13-14)27(23,24)21-16-9-7-15(8-10-16)20(22)18-5-4-12-26-18/h4-13,21H,3H2,1-2H3

InChI Key

MFDDBQMTPPONPY-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CS3

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CS3

Origin of Product

United States

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